Benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate

Übersicht

Beschreibung

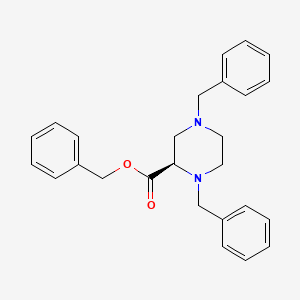

Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate is an organic compound that features a piperazine ring substituted with benzyl groups and a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.

Benzylation: The piperazine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Esterification: The final step involves the esterification of the piperazine derivative with benzyl chloroformate under basic conditions to yield Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization or deprotection strategies.

Hydrolysis in acetic acid facilitates tandem deprotection and lactamization, forming diketopiperazines . Reduction with LiAlH₄ converts the ester to a primary alcohol, enabling subsequent alkylation .

Alkylation Reactions

The piperazine nitrogen atoms serve as nucleophilic sites for alkylation, enabling structural diversification.

Alkylation proceeds via nucleophilic substitution, with potassium carbonate acting as a base to deprotonate the amine . Steric hindrance from the benzyl groups influences regioselectivity .

Reduction and Oxidation

The benzyl groups and chloromethyl substituents undergo redox transformations.

| Reaction Type | Conditions | Reagents | Outcome | Source |

|---|---|---|---|---|

| Oxidation | Catalytic oxidation | O₂, transition metals | Benzyl → Benzaldehyde | |

| Reduction | NaBH₄ or H₂, Pd/C | Sodium borohydride | Chloromethyl → Hydroxymethyl |

Oxidation of benzyl groups to aldehydes or carboxylic acids expands applications in cross-coupling reactions. Reduction of the chloromethyl group enhances solubility for biological assays .

Cyclization to Diketopiperazines

Heating in acidic conditions induces cyclization, forming 2,5-diketopiperazine derivatives.

| Conditions | Catalyst | Yield | Product | Source |

|---|---|---|---|---|

| Acetic acid, 160°C, 2 hours | – | 88% | (S)-1-benzyl-3-methylpiperazine | |

| Dichloromethane, NaOH, phase-transfer catalyst | – | 23.1% | 1,4-Dibenzylpiperazine-2,5-dione |

Cyclization exploits the reactivity of the ester and amine groups, forming rigid heterocyclic scaffolds . Steric effects from substituents modulate reaction efficiency .

Multi-Component Reactions (Ugi-4CR)

The compound participates in Ugi four-component reactions (Ugi-4CR) to generate peptidomimetics.

| Components | Conditions

Wissenschaftliche Forschungsanwendungen

Antidiabetic Activity

Research has identified piperazine derivatives, including benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate, as potential antidiabetic agents. In vivo studies on rat models of diabetes have shown that these compounds can significantly increase insulin secretion, demonstrating their efficacy in glucose metabolism regulation. Structure-activity relationship studies have indicated that modifications to the piperazine ring enhance their antidiabetic properties .

Neuropharmacology

This compound has been investigated for its role in modulating neuropeptide systems associated with anxiety and addiction disorders. It has shown promise in reducing cocaine self-administration in animal models, indicating potential therapeutic applications in treating substance use disorders . The compound's ability to influence the central nervous system makes it a candidate for further exploration in neuropharmacology.

Analgesic Properties

Recent studies have highlighted the analgesic effects of compounds related to this compound. These derivatives have been synthesized and evaluated for their pain-relieving properties, with some exhibiting significant activity comparable to established analgesics like diclofenac. The mechanism of action appears to involve the inhibition of cyclooxygenase enzymes, which are critical in pain and inflammation pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of piperazine with benzyl halides under basic conditions. This method allows for the introduction of various substituents that can modulate the compound's biological activity. For instance, variations in the alkyl groups on the piperazine nitrogen atoms have been shown to influence both pharmacokinetic and pharmacodynamic properties .

Antidiabetic Efficacy Study

In a controlled study involving diabetic rats, this compound was administered over a period of four weeks. Results demonstrated a marked decrease in blood glucose levels alongside an increase in serum insulin levels compared to the control group. This study underscores the compound's potential as a novel therapeutic agent for diabetes management.

Neuropharmacological Assessment

A series of behavioral assays were conducted to evaluate the effects of this compound on cocaine self-administration behaviors in rodents. The compound was found to significantly reduce drug-seeking behavior without affecting normal feeding patterns, suggesting a targeted action on addiction pathways while minimizing side effects.

Comparative Analysis of Related Compounds

| Compound Name | Antidiabetic Activity | Analgesic Activity | Neuropharmacological Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 1-Benzyl-4-(substituted) piperazine | Moderate | High | Moderate |

| 4-Alkoxybenzyl piperazines | Low | Low | Low |

This table summarizes the comparative efficacy of this compound against related compounds in terms of their pharmacological activities.

Wirkmechanismus

The mechanism of action of Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl groups and the piperazine ring can engage in hydrophobic interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzylpiperazine: A simpler analogue with similar pharmacological properties.

Dibenzylpiperazine: Lacks the ester functionality but shares the piperazine core.

Benzyl ®-1,4-dibenzylpiperazine-2-carbinol: A reduced form of the ester compound.

Uniqueness

Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate is unique due to its ester functionality, which allows for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Biologische Aktivität

Benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in the realms of neuropharmacology and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its piperazine backbone, which is substituted with benzyl groups at the 1 and 4 positions and a carboxylate functional group. The stereochemistry at the 2-position (R) plays a crucial role in its biological activity.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. It has been shown to interact with neuropeptide receptors, influencing behaviors related to anxiety and drug addiction. For example, compounds with similar structures have been noted for their ability to modulate cocaine self-administration in animal models, suggesting potential applications in treating addiction disorders .

Table 1: Summary of Neuropharmacological Effects

Antidepressant and Anxiolytic Properties

In addition to its effects on addiction-related behaviors, this compound has been evaluated for its potential antidepressant and anxiolytic properties. The compound's ability to enhance mood and reduce anxiety-like behaviors in preclinical models has been documented, indicating its therapeutic potential in treating mood disorders .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that the presence of specific substituents on the piperazine ring significantly affects its biological activity. Modifications at the benzyl positions and variations in the carboxylate group influence receptor binding affinity and selectivity.

Table 2: Structure-Activity Relationship Findings

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cocaine Self-Administration Study : In a controlled study involving rats, this compound was administered to evaluate its impact on cocaine-seeking behavior. Results showed a significant reduction in self-administration rates at doses ranging from 10 to 20 mg/kg .

- Anxiety Model Evaluation : In models assessing anxiety-like behavior using elevated plus maze tests, this compound demonstrated anxiolytic effects comparable to established anxiolytics like diazepam .

Eigenschaften

IUPAC Name |

benzyl (2R)-1,4-dibenzylpiperazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O2/c29-26(30-21-24-14-8-3-9-15-24)25-20-27(18-22-10-4-1-5-11-22)16-17-28(25)19-23-12-6-2-7-13-23/h1-15,25H,16-21H2/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDDWESHERUOAE-RUZDIDTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](CN1CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.